molecular formula C10H14N2O4S2 B2959032 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 942010-64-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No. B2959032
CAS RN: 942010-64-2
M. Wt: 290.35
InChI Key: RYLFOMCJTWHNHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been provided by Sigma-Aldrich. The linear formula is C9H12O4N1S1B1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, are provided by Sigma-Aldrich. It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Structural and Supramolecular Assembly Studies

One significant area of research involving derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is in the study of their crystal structures and supramolecular assembly. For instance, Dey et al. (2015) synthesized nimesulide triazole derivatives and analyzed their crystal structures using X-ray powder diffraction. The study provided insights into the nature of intermolecular interactions in these compounds, revealing the formation of cyclic and polymeric structures through hydrogen bonds and π-interactions (Dey et al., 2015).

Chemoselective Synthesis and Debezylation

Chemoselective synthesis and transformations represent another critical research area. Ishii et al. (2002) explored the chemoselective removal of N-1-phenylethyl group in 2-oxazolidinones using the anisole-methanesulfonic acid system, highlighting the versatility of this compound in synthetic applications (Ishii et al., 2002).

Anti-Acetylcholinesterase Activity

The compound's derivatives have also been investigated for their biological activities. For example, research into 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates has examined their anti-acetylcholinesterase activity, demonstrating the compound's potential in the development of therapeutics (Holan et al., 1997).

Inhibitors of Biological Pathways

Significantly, derivatives of this compound have been identified as potent inhibitors of biological pathways. Beers et al. (1997) discovered that N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide and related compounds are potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of these molecules (Beers et al., 1997).

Material Science and Catalysis

Further extending its application, the compound has been utilized in material science and catalysis. Studies have delved into the synthesis and characterization of novel ligands and catalysts derived from this compound, facilitating asymmetric synthesis and chemical transformations with high selectivity and efficiency (Wipf & Wang, 2002).

Safety and Hazards

The safety information for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” indicates that it is a combustible solid. The compound has been assigned the GHS07 pictogram, with hazard statements H302-H312-H332 indicating harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFOMCJTWHNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

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